Diphenylpyraline hydrochloride primarily functions as a competitive antagonist at the histamine H1 receptor [1] [2] [3]. It does not reverse the effects of already-bound histamine but prevents histamine from binding to its receptor on effector cells, thereby inhibiting the onset of allergic symptoms [1] [4]. Additionally, like many first-generation antihistamines, it exhibits anticholinergic (antimuscarinic) activity, which contributes to side effects like dry mouth but can also provide a drying effect on the nasal mucosa [3] [4].
A notable secondary mechanism is its action as a dopamine reuptake inhibitor (DAT inhibitor) [1] [5] [6]. It binds to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to increased extracellular dopamine concentrations in brain regions like the nucleus accumbens, which is associated with its observed psychostimulant and locomotor-activating effects [5] [6] [7].
The diagram below illustrates these primary and secondary mechanisms.
Diphenylpyraline's dual mechanism of action at H1 and dopamine receptors.
The table below summarizes key quantitative data related to its mechanism and properties.
| Parameter | Value / Measurement | Details / Context |
|---|---|---|
| Primary Target & Action | Histamine H1 Receptor; Antagonist [1] | Competitively blocks histamine binding. |
| Secondary Target & Action | Sodium-dependent Dopamine Transporter (DAT); Inhibitor [1] | Increases extracellular dopamine levels. |
| Protein Binding | >99% (to human serum albumin) [1] | High level of plasma protein binding. |
| Absorption | Well-absorbed after oral administration [1] | --- |
| Metabolism | Hepatic [1] | Processed by the liver. |
| Onset of Action | Within 1-2 hours [2] | Relatively fast-acting. |
| Effect on Dopamine Uptake (Km) | ~3122 ± 342 nM (Apparent Km with 10μM DPP) [5] | 20-fold increase vs. baseline (168 ± 8 nM), indicating potent DAT inhibition. Cocaine (4481 ± 395 nM) shown for comparison. |
Research into diphenylpyraline's dopamine-related effects provides insight into its unique profile.
This experiment used fast-scan cyclic voltammetry (FSCV) in mouse brain slices to measure real-time changes in dopamine dynamics [5] [7].
This in vivo experiment assessed the behavioral consequences of DAT inhibition [7].
This test determines if a drug has rewarding properties that could lead to abuse potential [6] [7].
The dual pharmacology of diphenylpyraline makes it a molecule of continued research interest.
The table below summarizes the primary known and potential targets of Diphenylpyraline (DPP).
| Target | Primary Action | Functional Consequences & Notes |
|---|---|---|
| Histamine H1 Receptor | Antagonist / Inverse Agonist [1] [2] | Reduces allergy symptoms (e.g., rhinitis, urticaria, pruritus). Also exhibits antimuscarinic effects [1] [3]. |
| Dopamine Transporter (DAT) | Competitive Inhibitor [4] [5] [6] | Elevates extracellular dopamine in the nucleus accumbens; induces psychomotor activation. Key difference from cocaine is its lack of significant reward in conditioned place preference tests [4]. |
While a direct, standalone IC50 or Ki value for DPP's affinity at the H1R is not explicitly listed in the search results, the information provides strong evidence of its potency through comparative and functional data.
| Evidence Type | Description | Significance / Implication |
|---|---|---|
| Functional Antagonism | Marketed for allergic rhinitis, hay fever, and allergic skin disorders [1] [3]. | Clinical efficacy confirms potent H1 receptor blockade in humans. |
| Comparative Binding | Classified as a first-generation antihistamine with a well-characterized H1R binding motif (diplenylmethane structure with a basic amine) [7] [8]. | Its structural similarity to other potent H1R antagonists like diphenhydramine suggests high affinity. |
The discovery of DPP's dopamine transporter inhibition involved specific, reproducible experimental protocols. Key methodological details from these studies are summarized below.
| Method | Key Protocol Details | Measured Outcome / Relevance to Potency |
|---|
| Fast-Scan Cyclic Voltammetry in Brain Slices | - Tissue: Mouse nucleus accumbens slices.
Understanding the binding kinetics and residence time of a drug to its target is increasingly important in modern drug development.
The diagram below illustrates the dual mechanism of action of Diphenylpyraline and its downstream effects.
The unique polypharmacology of DPP opens several potential research and therapeutic avenues:
The following table consolidates the core quantitative findings on the inhibitory effects of diphenylpyraline (DPP) on dopamine uptake from in vitro and ex vivo studies.
| Experimental Model | DPP Concentration/Dose | Key Measured Outcome | Reported Value | Citation |
|---|---|---|---|---|
| Mouse nucleus accumbens brain slices | 10 μM | Apparent Km for DA uptake | 20-fold increase (from 168±8 nM to 3122±342 nM) | [1] [2] [3] |
| Mouse nucleus accumbens brain slices | 10 μM | Vmax for DA uptake | No significant change | [1] [2] [3] |
| Rat striatal synaptosomes | Various (in vitro assay) | Inhibition of [³H]dopamine uptake | Ki = 152 nM | [4] |
The constant Vmax and increased Km are characteristic of competitive inhibition, where DPP binds to the dopamine transporter without altering its maximum transport capacity [1] [5].
The primary data on DPP's in vitro effects come from experiments using fast-scan cyclic voltammetry (FSCV) in brain slices, a technique that allows for real-time, high-resolution measurement of dopamine dynamics.
1. Fast-Scan Cyclic Voltammetry in Brain Slices This protocol is based on the methodology described in the search results [1] [2] [5].
2. Synaptosomal [³H]Dopamine Uptake Assay This earlier in vitro method was also used to characterize DPP and related compounds [4].
The experimental evidence indicates that DPP has a dual mechanism of action: it is a known histamine H1 receptor antagonist, but it also binds to and inhibits the dopamine transporter (DAT). This inhibition increases the concentration and duration of action of dopamine in the synapse, leading to psychostimulant effects such as locomotor activation.
The diagram below illustrates this mechanism and the experimental workflow for its validation.
This diagram shows how DPP binds to the dopamine transporter (DAT), blocking dopamine (DA) reuptake and increasing synaptic dopamine levels, which is measured as a change in uptake kinetics in brain slice experiments [1] [5] [4].
The finding that DPP is a potent dopamine uptake inhibitor explains its historical use in Parkinson's disease and its observed psychostimulant properties in animal studies [1] [6]. Unlike typical psychostimulants such as cocaine, DPP has been shown to produce a longer-lasting inhibition of dopamine uptake and, notably, did not produce significant rewarding effects in a conditioned place preference test, suggesting a potentially lower abuse liability [6] [7]. This unique profile has led researchers to propose that DPP merits further investigation as a potential agonist replacement therapy for cocaine addiction [6] [7].
The table below summarizes the primary molecular targets and actions of diphenylpyraline.
| Molecular Target | Action | Pharmacologic Effect | Therapeutic/Behavioral Outcome |
|---|---|---|---|
| Histamine H1 Receptor [1] | Antagonist [1] | Blocks histamine-mediated responses [1] | Reduction of allergy symptoms (e.g., urticaria, pruritus) [1] |
| Dopamine Transporter (DAT) [1] [2] | Inhibitor [1] [2] | Increases extracellular dopamine levels in the nucleus accumbens [2] [3] | Psychomotor activation; investigated for use in Parkinsonism [2] [4] |
| Muscarinic Receptors [4] | Antagonist (Anticholinergic) [4] | Not specified in detail | Contributes to drying effect on nasal mucosa [1] |
This multi-target mechanism is visualized in the diagram below:
Diphenylpyraline's multi-target mechanism of action leading to systemic effects.
Key quantitative findings from preclinical studies are consolidated in the following table.
| Parameter | Experimental Finding | Experimental Context |
|---|---|---|
| Dopamine Uptake Inhibition (Apparent Km) | ~20-fold increase after 10 µM DPP [3] | In vitro voltammetry in mouse NAc slices [3] |
| Dopamine Transporter Affinity | Binds to DAT as a competitive inhibitor [2] | In vivo voltammetry in anesthetized mice [2] |
| Increase in Extracellular Dopamine | ~200% elevation after 5 mg/kg i.p. [3] | In vivo microdialysis in mouse NAc [3] |
| Psychomotor Activation | Significant increase in horizontal locomotion at 5 and 10 mg/kg i.p. [3]; prolonged effect vs. cocaine at 14 mg/kg i.p. [2] | Open-field locomotor testing in mice [2] [3] |
| Reinforcing Properties (Reward) | No significant Conditioned Place Preference at 14 mg/kg i.p., unlike cocaine [2] | Conditioned Place Preference test in mice [2] |
To replicate or build upon the key findings regarding diphenylpyraline's dopamine system effects, the following core methodologies can be employed.
A primary method for evaluating dopamine uptake inhibition in a near-real-time manner is Fast-Scan Cyclic Voltammetry (FSCV) in brain slices or anesthetized animals [2] [3].
Experimental workflow for measuring dopamine uptake inhibition using voltammetry.
The psychomotor activation effect of diphenylpyraline can be quantified using open-field locomotor testing [2] [3].
The addictive potential, related to dopaminergic action, is often assessed using the Conditioned Place Preference (CPP) paradigm [2].
The unique pharmacodynamics of diphenylpyraline present specific opportunities and considerations:
The table below summarizes the key quantitative and qualitative data available for Diphenylpyraline.
| Parameter | Available Data |
|---|---|
| Protein Binding (Fraction) | > 99% (in human serum albumin) [1] |
| Protein Binding (Qualitative) | Highly bound [1] |
| Primary Binding Protein | Human Serum Albumin (inferred) [1] |
| Volume of Distribution | Not Available [1] |
| Route of Elimination | Not Available [1] |
| Half-life | Not Available [1] |
| Clearance | Not Available [1] |
While a specific protocol for Diphenylpyraline is not published, the determination for highly bound compounds like it (>99%) follows stringent methods. Here is a detailed protocol based on current best practices [2]:
The fraction unbound (f_u) is calculated using the following formula, which accounts for the volume change and extraction efficiency:
f_u = (C_octanol / V_octanol) / (C_plasma / V_plasma)
Where:
C_octanol = Concentration measured in the octanol phase.V_octanol = Volume of the octanol phase.C_plasma = Concentration measured in the post-dialysis plasma.V_plasma = Volume of the plasma phase.Diphenylpyraline's primary and secondary mechanisms are summarized in the diagram below.
Diagram 1: Dual mechanism of Diphenylpyraline as an H1 receptor antagonist and dopamine reuptake inhibitor.
Diphenylpyraline is a classic antihistamine that competitively antagonizes the histamine H1 receptor [1] [3]. It does not reverse histamine's effects but prevents them by blocking histamine from binding to effector cells. This action alleviates allergic symptoms like urticaria (hives) and pruritus (itching). The drug also exhibits anticholinergic properties, which contribute to a drying effect on nasal mucosa [1] [3].
Research has revealed a significant secondary pharmacological action: inhibition of the sodium-dependent dopamine transporter (DAT) [1] [4]. By blocking DAT, Diphenylpyraline increases extracellular dopamine levels in brain regions like the nucleus accumbens. This mechanism is associated with psychostimulant properties, such as increased locomotor activity in animal studies, and may underlie its reported investigational use in Parkinson's disease [4].
The following protocol is adapted from the study that identified Diphenylpyraline's effect on dopamine uptake [4].
The table below consolidates the core experimental findings on the psychostimulant effects of diphenylpyraline (DPP):
| Experimental Measure | DPP Treatment | Cocaine Treatment (for comparison) | Key Finding |
|---|
| Dopamine Uptake (in vitro) Apparent Km in mouse nucleus accumbens slices [1] [2] | 10 µM: 3122 ± 342 nM | 10 µM: 4481 ± 395 nM | DPP acts as a competitive dopamine transporter inhibitor [1]. | | Extracellular Dopamine (in vivo) Levels in mouse nucleus accumbens [1] [2] | 5 mg/kg (i.p.): ~200% increase | Comparable effects observed | DPP significantly elevates extracellular dopamine. | | Locomotor Activity (in vivo) Activation in mice [1] [2] | 5 & 10 mg/kg (i.p.): Induced activation | Comparable effects observed | DPP induces psychostimulant-associated behaviors. |
Another study using intraperitoneal injection in C57BL/6 mice confirmed that DPP at 5-10 mg/kg elevates extracellular dopamine and induces locomotor activation [3].
Here are the detailed methodologies from the core research:
This protocol was used to measure the effect of DPP on dopamine dynamics in real-time in brain tissue [2].
This method measured the effect of DPP on extracellular dopamine levels in live, freely-moving animals [2].
This behavioral test correlated the neurochemical changes with a psychostimulant effect [2].
The following diagrams, created with Graphviz, illustrate the proposed mechanism of DPP and the workflow of the key experiments.
Mechanism of DPP's psychostimulant effects via dopamine transporter inhibition.
Workflow of in vitro voltammetry and in vivo microdialysis experiments.
| Method Aspect | Method I: Micellar-Enhanced Spectrofluorimetry | Method II: Cyclodextrin-Micellar Liquid Chromatography |
|---|---|---|
| Application Scope | Single determination of DPP in tablets and plasma [1] [2] | Simultaneous determination of DPP, Paracetamol, and Caffeine [1] [2] |
| Detection Principle | Fluorescence enhancement via SDS micelles [1] [2] | Dual detection: UV for PAR/CFF, FLD for DPP [1] |
| Linear Range | 0.1–1.0 µg/mL (Plasma: 0.2–0.5 µg/mL) [2] | DPP: 0.5–50 µg/mL; PAR: 25–350 µg/mL; CFF: 0.3–50 µg/mL [2] |
| Accuracy (% Recovery) | 99.72% (Plasma) [2] | DPP: 100.18%; PAR: 101.17%; CFF: 100.71% [1] |
| Key Enhancing Agent | Sodium Dodecyl Sulfate (SDS) [1] [2] | Brij 35 & Hydroxypropyl β-Cyclodextrin (HP β-CD) [1] [2] |
| Optimal pH | 5.0 [1] [2] | 4.0 (Phosphate Buffer) [1] |
Diphenylpyraline HCl (DPP) is a histamine H₁-receptor antagonist used to treat allergy symptoms. A significant challenge in analyzing DPP is its weak native fluorescence and low molar absorptivity, which stem from its molecular structure containing a methylene group that separates two aromatic rings, creating isolated chromophores [1].
Micellar-enhanced spectrofluorimetry overcomes this limitation by using organized surfactant media. The anionic surfactant Sodium Dodecyl Sulfate (SDS) forms micelles that provide a protective microenvironment for DPP molecules. This incorporation restricts the molecular movement of DPP, increasing its rigidity and reducing energy loss through non-radiative relaxation pathways. The result is a significant enhancement of its fluorescence quantum yield and intensity, enabling highly sensitive detection at nanogram levels [1] [3] [2].
1. Reagents and Instrumentation
2. Preparation of Solutions
3. General Analytical Procedure
4. Procedure for Spiked Human Plasma
The workflow for this method is outlined below:
1. Reagents and Instrumentation
2. Chromatographic Conditions
3. Sample Preparation and Procedure
The workflow for this method is outlined below:
The described methods have been validated according to standard guidelines, with key parameters summarized in the table below:
| Validation Parameter | Method I: Spectrofluorimetry | Method II: CD-MLC |
|---|---|---|
| Linearity Range | 0.1–1.0 µg/mL [2] | DPP: 0.5–50 µg/mL; PAR: 25–350 µg/mL; CFF: 0.3–50 µg/mL [2] |
| Detection Limit (LOD) | Not explicitly stated | Not explicitly stated |
| Quantitation Limit (LOQ) | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 99.72% (Plasma) [2] | DPP: 100.18%; PAR: 101.17%; CFF: 100.71% [1] |
| Precision (% RSD) | 0.338% (Plasma) [2] | DPP: 1.008%; PAR: 0.415%; CFF: 1.836% [1] |
The developed micellar-enhanced spectrofluorimetric method provides a highly sensitive, simple, and green approach for determining Diphenylpyraline HCl alone in pharmaceutical tablets and biological fluids. In contrast, the cyclodextrin-modified micellar liquid chromatographic method offers a powerful solution for the simultaneous quality control of complex ternary formulations containing DPP, paracetamol, and caffeine. Both methods effectively address the challenge of analyzing a poorly fluorescent compound like DPP by leveraging the fluorescence-enhancing properties of organized molecular assemblies.
Diphenylpyraline hydrochloride (DPP) is a first-generation antihistamine with additional anticholinergic properties, clinically used in the treatment of allergic conditions such as allergic rhinitis, hay fever, and various allergic skin disorders. Chemically classified as a diphenylpiperidine compound, DPP possesses the molecular formula C₁₉H₂₃NO and a molecular weight of 281.4 g/mol. The compound features separated chromophores in its molecular structure with a methylene group separating two aromatic rings, which results in inherently weak absorbance and native fluorescence characteristics that pose significant challenges for analytical detection, particularly at low concentrations commonly encountered in pharmaceutical formulations and biological matrices.
The analytical complexity of DPP is further compounded when attempting simultaneous determination with other commonly co-formulated drugs such as paracetamol (PAR) and caffeine (CFF). These combinations present additional difficulties due to the substantial differences in the physicochemical properties of these compounds, their varying concentration ranges in pharmaceutical preparations, and the fact that DPP is typically the minor component with the poorest spectroscopic properties. Traditional analytical approaches often require sample enrichment techniques or multiple dilution steps, which can introduce errors and reduce analytical throughput. To address these limitations, advanced techniques employing organized media such as micelles and cyclodextrins have been developed, enabling enhanced sensitivity and selectivity while providing environmentally friendly alternatives to conventional chromatographic methods.
Cyclodextrin-modified micellar liquid chromatography represents a hybrid analytical technique that combines the advantages of micellar liquid chromatography with the molecular recognition capabilities of cyclodextrins. In this system, micelles formed by surfactants above their critical micellar concentration act as a pseudostationary phase, while cyclodextrins—cyclic oligosaccharides with hydrophilic exteriors and hydrophobic cavities—selectively encapsulate analytes based on molecular size and compatibility with their internal cavities. The integration of these two components creates a multifaceted separation environment where analytes undergo competitive interactions between the mobile phase, micellar aggregates, cyclodextrin cavities, and the stationary phase.
The fundamental mechanism underlying CD-MLC separations involves a four-point interaction system where analytes distribute between multiple phases based on their physicochemical properties. Micelles primarily interact with analytes through hydrophobic interactions, effectively solubilizing compounds that would otherwise be poorly retained in aqueous systems. Simultaneously, cyclodextrins form inclusion complexes with analytes whose molecular dimensions and polarity match their cavity characteristics, effectively modifying their apparent hydrophobicity and retention behavior. This dual interaction system enables fine-tuning of separation selectivity that would be unachievable with either component alone, particularly for compounds with diverse structural characteristics like DPP, PAR, and CFF. The presence of organized media in the mobile phase also enhances fluorescence intensity for weakly fluorescent compounds like DPP by restricting molecular rotation and minimizing non-radiative energy loss pathways, thereby improving detection sensitivity.
Prepare the CD-MLC mobile phase by following this sequential procedure:
Before sample analysis, perform system suitability tests to ensure optimal chromatographic performance:
Table 1: CD-MLC Validation Parameters for Diphenylpyraline, Paracetamol, and Caffeine
| Validation Parameter | DPP | PAR | CFF |
|---|---|---|---|
| Linearity range (μg/mL) | 0.3-50 | 25-350 | 0.5-50 |
| Correlation coefficient (r²) | 0.9992 | 0.9987 | 0.9990 |
| LOD (μg/mL) | 0.09 | 7.5 | 0.15 |
| LOQ (μg/mL) | 0.30 | 25.0 | 0.50 |
| Precision (% RSD) | 1.01 | 0.42 | 1.84 |
| Accuracy (% recovery) | 100.18 | 101.17 | 100.71 |
| Robustness (% RSD) | <2.0 | <2.0 | <2.0 |
Micelle-enhanced spectrofluorimetry leverages the unique properties of surfactant micelles to improve the analytical sensitivity of fluorescent compounds. When surfactant molecules in solution exceed their critical micellar concentration (CMC), they spontaneously aggregate to form organized structures with hydrophobic interiors and hydrophilic exteriors. These micellar structures provide a protective microenvironment for fluorophores, restricting their molecular rotation and minimizing collisional quenching interactions with solvent molecules. The resulting reduction in non-radiative energy decay pathways leads to significant enhancement of fluorescence intensity and, in some cases, improved photostability.
For diphenylpyraline, which exhibits weak native fluorescence due to its separated chromophore system, incorporation into micellar structures results in remarkable fluorescence enhancement. The anionic surfactant SDS (sodium dodecyl sulfate) has demonstrated particularly effective for DPP, providing approximately 5-fold fluorescence intensification compared to aqueous solutions. This enhancement mechanism involves both the hydrophobic effect, which drives the partitioning of DPP into the micellar core, and electrostatic interactions between the positively charged amino groups of DPP and the negatively charged headgroups of SDS micelles. The combined effects result in a more rigid molecular environment for the fluorophore, increased quantum yield, and consequently, substantially improved detection sensitivity capable of quantifying DPP at nanogram levels in complex matrices including pharmaceutical formulations and biological samples.
Table 2: Performance Comparison of Analytical Methods for Diphenylpyraline
| Method | Principle | Linear Range | LOD | LOQ | Application | Greenness |
|---|---|---|---|---|---|---|
| CD-MLC | Partitioning in cyclodextrin-micellar mobile phase | 0.3-50 μg/mL | 0.09 μg/mL | 0.30 μg/mL | Simultaneous determination of DPP, PAR, CFF | Excellent |
| ME-SFM | Fluorescence enhancement in micellar media | 0.1-1.0 μg/mL | 0.03 μg/mL | 0.10 μg/mL | Single component analysis in formulations and plasma | Excellent |
| HPLC-UV [1] | Conventional reversed-phase chromatography | 1-100 μg/mL | 0.30 μg/mL | 1.00 μg/mL | Pharmaceutical quality control | Moderate |
| GC-MS [1] | Volatile separation with mass detection | 0.5-50 μg/mL | 0.10 μg/mL | 0.50 μg/mL | Forensic and toxicological analysis | Poor |
Beyond the CD-MLC and ME-SFM methods detailed in this protocol, several other analytical techniques have been employed for the determination of diphenylpyraline in various matrices. Traditional HPLC methods utilizing conventional reversed-phase columns with hydro-organic mobile phases have been reported, though these typically show lower sensitivity for DPP due to its weak chromophoric properties and often require complex sample preparation procedures. Gas chromatographic methods offer good sensitivity but necessitate derivatization steps to enhance volatility and thermal stability, increasing analysis time and complexity. Additionally, potentiometric methods using ion-selective electrodes and electrochemical techniques including differential pulse voltammetry have been described, providing alternative detection schemes but with potential limitations in specificity when applied to complex samples.
The comparative advantages of CD-MLC and ME-SFM become particularly evident when evaluating key analytical figures of merit. The CD-MLC method enables direct injection of biological samples with minimal pretreatment due to the solubilizing power of micellar media, effectively protecting the chromatographic column from protein deposition and extending its operational lifetime. The method also provides environmental benefits through dramatic reduction of organic solvent consumption—typically 5% or less compared to 40-60% in conventional HPLC—aligning with green chemistry principles. Meanwhile, the ME-SFM method achieves unmatched sensitivity for DPP detection, reaching nanogram levels in biological matrices without requiring extensive sample cleanup, making it particularly suitable for pharmacokinetic studies and therapeutic drug monitoring where low concentrations must be quantified against complex background matrices.
The following workflow diagrams illustrate the key procedural steps and separation mechanisms for the two primary methods described in this protocol:
Diagram 1: CD-MLC and ME-SFM Operational Workflows
Diagram 2: Separation and Enhancement Mechanisms
The implementation of CD-MLC and ME-SFM methods for pharmaceutical analysis requires thorough validation according to regulatory guidelines such as ICH Q2(R1) to ensure reliability, accuracy, and reproducibility. Key validation parameters include specificity, linearity, accuracy, precision, detection and quantification limits, and robustness. For the CD-MLC method, specificity must be demonstrated through resolution of all analytes from each other and from potential excipients or degradation products. Forced degradation studies should be conducted under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate method stability-indicating capabilities. System suitability tests must be incorporated into routine analytical procedures to ensure ongoing method performance.
The ME-SFM method requires particular attention to matrix effects when applied to biological samples, necessitating standard addition or matrix-matched calibration approaches to address potential quenching or enhancement effects from sample components. Both methods should establish stability data for standard and sample solutions under various storage conditions, with defined revalidation intervals. Documentation should include detailed records of all method development activities, optimization parameters, and validation results to support regulatory submissions for pharmaceutical quality control or bioanalytical applications.
Successful implementation of these methods may require troubleshooting of common challenges:
CD-MLC issues:
ME-SFM issues:
Both methods benefit from robustness testing using experimental design approaches to establish method operable design regions where analytical performance remains acceptable despite small, intentional variations in critical method parameters. This proactive approach facilitates troubleshooting and ensures method reliability during transfer between laboratories or analysts.
The cyclodextrin-modified micellar liquid chromatographic and micelle-enhanced spectrofluorimetric methods presented in this protocol provide robust, sensitive, and environmentally friendly approaches for the determination of diphenylpyraline in pharmaceutical formulations and biological matrices. The CD-MLC method enables simultaneous quantification of DPP with commonly co-formulated drugs like paracetamol and caffeine, addressing the challenge of analyzing compounds with divergent physicochemical properties in a single isocratic run. The ME-SFM method offers exceptional sensitivity for DPP alone, capable of detecting nanogram levels in complex biological samples without extensive sample preparation.
Both methods leverage the advantageous properties of organized media to enhance analytical performance while aligning with green analytical chemistry principles through reduced organic solvent consumption and minimized waste generation. The detailed protocols provided herein facilitate method implementation in quality control and research laboratories, supported by comprehensive validation data and troubleshooting guidance. These methodologies represent significant advances over conventional techniques for diphenylpyraline analysis, offering improved sustainability, enhanced sensitivity, and practical efficiency for pharmaceutical and bioanalytical applications.
The simultaneous determination of pharmaceutical compounds with varying physicochemical properties presents significant analytical challenges that require sophisticated methodological approaches. Diphenylpyraline HCl (DPP) is an antihistaminic agent used for allergy symptom management, while paracetamol (PAR) serves as a widely utilized analgesic drug, and caffeine (CFF) acts as a central nervous system stimulant. These three compounds are increasingly formulated in combination products to address multiple symptoms simultaneously, creating a need for robust analytical methods that can quantify all components accurately despite their differing chemical properties. The primary analytical challenge lies in the fact that DPP demonstrates weak native fluorescence and absorbance characteristics due to its molecular structure containing separated chromophores, which makes its detection at low concentrations particularly difficult, especially when it is the minor component in combination formulations with PAR and CFF.
Recent advances in analytical chemistry have addressed these challenges through the application of organized media systems such as micelles and cyclodextrins, which enhance detection capabilities for poorly fluorescing compounds. These approaches have enabled the development of highly sensitive methods that can quantify DPP at nanogram levels, even in complex matrices like human plasma. The following application notes present two validated methodologies that leverage these technological advances: a micelle-enhanced spectrofluorimetric method for selective DPP quantification and a green cyclodextrin-modified micellar liquid chromatographic method for simultaneous determination of all three compounds. These methods have been thoroughly validated according to scientific guidelines and offer researchers reliable tools for pharmaceutical analysis and therapeutic drug monitoring [1] [2].
This method employs micellar enhancement to amplify the weak native fluorescence of Diphenylpyraline HCl (DPP), allowing for highly sensitive quantification of the compound in both pharmaceutical formulations and biological matrices. The anionic surfactant sodium dodecyl sulfate (SDS) forms micelles that create a protective microenvironment for DPP molecules, restricting their molecular motion and reducing non-radiative energy loss. This results in a significant fluorescence enhancement that improves the method's sensitivity by approximately two-fold compared to conventional spectrofluorimetric approaches. The method is particularly suitable for formulations where DPP is the primary analyte of interest or when it is present as a minor component in combination products. The protocol has been validated for the determination of DPP in pharmaceutical tablets and spiked human plasma, demonstrating excellent recovery and precision at nanogram concentration levels [1] [2].
Step 1: Preparation of SDS Micellar Solution
Step 2: Standard Stock Solution Preparation
Step 3: Working Standard Solutions
Step 4: Sample Preparation
Step 5: Fluorescence Measurement
Table 1: Validation Parameters for Method I (Micelle-Enhanced Spectrofluorimetry)
| Validation Parameter | Result |
|---|---|
| Linear range | 0.1-1.0 μg/mL |
| Detection limit | 0.03 μg/mL |
| Quantification limit | 0.1 μg/mL |
| Accuracy (mean recovery ± SD) | 99.719 ± 0.338% (in plasma) |
| Precision (RSD%) | <2% |
| Robustness | Insignificant effect by minor pH variations (±0.2 units) |
This green analytical method enables the simultaneous separation and quantification of DPP, PAR, and CFF in combined dosage forms through the innovative use of a cyclodextrin-modified micellar mobile phase. The method leverages the combined advantages of micellar liquid chromatography and cyclodextrin inclusion complexes to achieve efficient separation of compounds with diverse chemical properties. The non-ionic surfactant Brij35 forms micelles that provide a hydrophobicity gradient for separation, while hydroxypropyl β-cyclodextrin (HP-β-CD) enhances the fluorescence intensity of DPP through inclusion complex formation. This dual enhancement mechanism allows for sensitive detection of all three compounds using a combination of UV and fluorescence detectors connected in series. The method is particularly valuable for quality control laboratories analyzing fixed-dose combination products where the components exhibit significant differences in concentration and detection characteristics [1] [2].
Step 1: Mobile Phase Preparation
Step 2: Mixed Standard Stock Solution
Step 3: Calibration Standards
Step 4: Sample Preparation for Combined Formulations
Step 5: Chromatographic Analysis
Table 2: Validation Parameters for Method II (Cyclodextrin-Modified MLC)
| Validation Parameter | DPP | PAR | CFF |
|---|---|---|---|
| Linear range (μg/mL) | 0.5-50 | 25-350 | 0.3-50 |
| Detection limit (μg/mL) | 0.15 | 5.0 | 0.1 |
| Quantification limit (μg/mL) | 0.5 | 25 | 0.3 |
| Accuracy (mean recovery ± SD) | 100.176 ± 1.008% | 101.166 ± 0.415% | 100.708 ± 1.836% |
| Precision (RSD%) | <1.5% | <1.0% | <1.8% |
| Retention time (min) | 8.2 | 3.5 | 5.7 |
Both methods presented in these application notes have been thoroughly validated according to ICH guidelines and demonstrate excellent performance characteristics for their intended applications. The micelle-enhanced spectrofluorimetric method offers superior sensitivity for DPP determination, with the ability to detect the compound at nanogram levels in biological matrices, making it suitable for bioavailability and pharmacokinetic studies. Meanwhile, the cyclodextrin-modified micellar liquid chromatographic method provides a comprehensive solution for simultaneous quantification of all three analytes in combined dosage forms, addressing the challenge of analyzing compounds with different physicochemical properties and concentration ranges without requiring sample enrichment or multiple dilution approaches.
The greenness of both methods has been evaluated using the Analytical Eco-Scale metric, with both methods demonstrating excellent environmental friendliness compared to conventional analytical methods. The use of water-based systems with minimal organic solvent content, particularly in the micellar liquid chromatographic method which employs only 5% methanol in the mobile phase, significantly reduces the environmental impact of the analyses while maintaining high analytical performance. The micellar systems used in both methods are biodegradable, further enhancing their green credentials and making them sustainable choices for routine analytical applications in quality control laboratories [1] [2].
The choice between the two methods depends on the specific analytical requirements:
Select Method I when:
Select Method II when:
The following workflow diagrams illustrate the key steps and decision points for both analytical methods:
Diagram 1: Method I - Spectrofluorimetric Analysis Workflow (7 steps)
Diagram 2: Method II - Chromatographic Analysis Workflow (6 steps)
Fluorescence Quenching in Method I: If reduced fluorescence intensity is observed, check the pH of the solution as the maximum enhancement occurs at pH 5.0. Also, ensure that the SDS concentration is maintained at 2% as lower concentrations may not form complete micelles.
Chromatographic Baseline in Method II: If baseline noise or drift occurs in the chromatographic method, ensure complete dissolution of Brij35 by gentle heating and confirm that the mobile phase is properly degassed before use. The fluorescence detector should be programmed to activate after the elution of PAR and CFF to minimize baseline disturbance.
Sample Stability: Standard and sample solutions in both methods should be protected from light and analyzed within 6 hours of preparation. For plasma samples, analysis should be completed within 4 hours of protein precipitation to maintain analyte stability.
Method Transfer Considerations: When transferring these methods between instruments, minor adjustments to excitation/emission wavelengths in Method I or detection parameters in Method II may be required. Full re-validation of the critical method parameters is recommended when implementing these methods in a different laboratory setting.
Diphenylpyraline hydrochloride is an antihistaminic agent with diverse therapeutic applications, often formulated in combination with other active ingredients such as paracetamol and caffeine. The accurate quantification of this compound in pharmaceutical formulations and biological matrices presents significant analytical challenges due to its typically low concentration levels and complex sample matrices. Recent advancements in analytical techniques have led to the development of highly sensitive methods capable of detecting diphenylpyraline HCl at nanogram levels while effectively resolving it from potential interferents. This application note provides a comprehensive compilation of validated analytical methods, including detailed protocols for implementation in quality control and research laboratories. The methods covered encompass multiple analytical techniques, each offering distinct advantages for specific application scenarios, from routine quality control to bioavailability studies.
The evolution of diphenylpyraline HCl analysis has progressed from conventional HPLC methods with UV detection to more sophisticated approaches that enhance sensitivity and selectivity. Early methods focused on simple reversed-phase separation with extraction procedures [1], while contemporary techniques leverage advanced detection strategies and green chemistry principles to improve analytical performance while reducing environmental impact [2]. This document synthesizes the most current and reliable methodologies, with particular emphasis on recently developed approaches that offer enhanced fluorimetric detection and simultaneous determination of multiple compounds in combined formulations.
The micelle-enhanced spectrofluorimetric method represents a significant advancement in the sensitivity of diphenylpyraline HCl detection, particularly valuable for applications requiring ultra-trace analysis. This technique leverages the fluorescence-enhancing properties of micellar systems, specifically sodium dodecyl sulfate (SDS), which forms organized molecular assemblies that improve fluorescence quantum yield and protect the excited state from non-radiative decay pathways. The method is especially suitable for quantifying diphenylpyraline HCl in biological matrices such as plasma, where it achieves detection at nano-level concentrations, making it ideal for pharmacokinetic studies and therapeutic drug monitoring [2].
The underlying mechanism involves the incorporation of diphenylpyraline HCl molecules into the hydrophobic core of SDS micelles, which provides a protective microenvironment that reduces collisional quenching and enhances fluorescence intensity. At the optimal pH of 5, the compound exists primarily in its unionized form, facilitating partitioning into the micellar phase. This results in a substantial increase in fluorescence emission at 286 nm, enabling highly sensitive detection with minimal sample preparation. The method has been successfully validated for the determination of diphenylpyraline HCl in both pharmaceutical tablets and human plasma, demonstrating sufficient sensitivity for monitoring therapeutic concentrations [2].
Table 1: Validation Parameters for Micelle-Enhanced Spectrofluorimetric Method
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range (μg/mL) | 0.1-1.0 | R² > 0.999 |
| LOD (ng/mL) | 30 | - |
| LOQ (ng/mL) | 100 | - |
| Precision (% RSD) | 0.338 | ≤2.0% |
| Accuracy (% Recovery) | 99.72% | 98-102% |
| Plasma recovery | 94.65% | >90% |
The validation procedure followed ICH guidelines Q2(R1) for analytical method validation. Linearity was demonstrated over the concentration range of 0.1-1 μg/mL with a correlation coefficient (R²) exceeding 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve, yielding values of 30 ng/mL and 100 ng/mL, respectively. Precision was evaluated through both intra-day and inter-day studies, with relative standard deviation (RSD) values less than 2%, indicating excellent repeatability and intermediate precision. Accuracy was assessed using standard addition method and recovery studies, showing mean recovery of 99.72% from pharmaceutical formulations and 94.65% from spiked human plasma, well within acceptable limits for bioanalytical methods [2].
The method demonstrated excellent robustness against minor variations in experimental conditions such as pH (±0.2 units), SDS concentration (±10%), and temperature (±2°C). The solution stability was evaluated by monitoring standard solutions over 24 hours, with no significant change in fluorescence intensity observed when stored at room temperature protected from light. The selectivity of the method was confirmed by analyzing placebo formulations and comparing the fluorescence spectra of standard and sample solutions, with no interfering peaks observed at the emission wavelength of diphenylpyraline HCl.
The cyclodextrin-modified micellar liquid chromatography (CD-MLC) method represents an innovative approach for the simultaneous separation of diphenylpyraline HCl in combination with other active pharmaceutical ingredients such as paracetamol and caffeine. This hybrid technique combines the advantages of micellar liquid chromatography with the molecular recognition properties of cyclodextrins, resulting in enhanced selectivity and improved detection sensitivity. The method utilizes a mobile phase consisting of 30 mM Brij 35, 0.5 mM hydroxypropyl β-cyclodextrin, and phosphate buffer (pH 4): methanol (95:5, %v/v), which provides an optimal environment for the separation of these compounds with different physicochemical properties [2].
The inclusion of hydroxypropyl β-cyclodextrin in the micellar mobile phase creates a pseudostationary phase with multiple interaction mechanisms, including hydrophobic interactions with the micelles, inclusion complex formation with cyclodextrin, and partitioning between the aqueous and organic phases. This multimodal separation mechanism enables the resolution of complex mixtures with high efficiency while maintaining compatibility with spectrofluorimetric detection. The method has been successfully applied to the analysis of ternary mixtures containing diphenylpyraline HCl, paracetamol, and caffeine in pharmaceutical formulations, demonstrating excellent recovery and precision for all components [2].
Table 2: Chromatographic Conditions and System Suitability Parameters
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Column | C18 (150 × 4.6 mm, 5 μm) | - |
| Mobile phase | 30 mM Brij 35, 0.5 mM HP-β-CD in pH 4 buffer:MeOH (95:5) | - |
| Flow rate (mL/min) | 1.0 | - |
| Detection | Fluorescence (Ex: 260 nm, Em: 286 nm) | - |
| Retention time of diphenylpyraline (min) | ~7.9 | RSD ≤ 1% |
| Peak asymmetry | 0.8-1.5 | ≤2.0 |
| Theoretical plates | >2000 | ≥2000 |
For the simultaneous determination of diphenylpyraline HCl, paracetamol, and caffeine in combined dosage forms:
A conventional HPLC method with UV detection has been developed and validated for the determination of diphenylpyraline HCl in pharmaceutical syrups and biological samples. This method offers a robust and cost-effective alternative for quality control laboratories without access to advanced detection systems. The method employs a Shimpak C8 column with a mobile phase consisting of acetonitrile-triethylamine (pH adjusted to 3.5 using orthophosphoric acid; 0.5%) in the ratio 35:65 (v/v) at a flow rate of 1.2 mL/min, with detection at 210 nm [3]. This method is particularly suitable for the simultaneous estimation of diphenylpyraline HCl in combination with other active ingredients such as phenylpropanolamine HCl and guaiphenesin in syrup formulations.
The method has been successfully applied to the analysis of diphenylpyraline HCl in plasma and urine samples, demonstrating excellent extraction efficiency and sensitivity. After extraction of the drug with n-pentane-2-propanol (50:1) from alkalinized samples, the organic extract is evaporated to dryness, reconstituted with methanol, and chromatographed using a 5-μm Asahipak ODP-50 C18 column with UV detection at 254 nm. The retention time for diphenylpyraline is approximately 7.9 minutes, and the method provides a linear response in the concentration range of 53-740 ng/mL in biological matrices, with an overall recovery of 94.65% from spiked plasma and 92.29% from urine samples [1].
An LC-MS/MS method has been developed for the determination of cyproheptadine in pharmaceutical syrup formulations using this compound (DPP) as an internal standard. This method demonstrates the utility of diphenylpyraline as an effective internal standard in mass spectrometric analysis due to its consistent ionization properties and appropriate chromatographic behavior. The mass spectrometric conditions were optimized to obtain maximum signal intensity for both cyproheptadine and DPP using direct infusion of 1 μg/mL in a 50:50 mobile phase mixture. Both molecules were easily ionizable in positive mode using an electrospray ionization source (ESI), producing strong protonated molecules [M+H]+ [4] [5].
The optimized parameters for better detection included declustering potential, entrance potential, collision cell entrance potential, collision energy, and collision cell exit potential. Two multiple reaction-monitoring (MRM) transitions were monitored for each analyte: 288.1/96.1 and 288.1/191.2 for cyproheptadine and 282.1/167.2 and 282.1/116.3 for DPP. The retention time of the drug was 7.29 minutes, and the analytical method was successfully validated for linearity (1-100 ng/mL), with the limit of detection (LOD) and limit of quantification (LOQ) determined as 0.86 and 0.98 ng/mL, respectively [5]. This high sensitivity demonstrates the capability of LC-MS/MS methods for trace analysis of pharmaceutical compounds when using appropriate internal standards like diphenylpyraline HCl.
Table 3: Method Validation Summary for Different Analytical Techniques
| Method | Linear Range | LOD | LOQ | Precision (%RSD) | Accuracy (%Recovery) | Application |
|---|---|---|---|---|---|---|
| Micellar spectrofluorimetric | 0.1-1 μg/mL | 30 ng/mL | 100 ng/mL | 0.338 | 99.72% | Tablets, plasma |
| CD-Micellar LC | 0.5-50 μg/mL (DPP) | - | - | 1.008 | 100.18% | Combined formulations |
| Conventional HPLC | 53-740 ng/mL | 15 ng/mL | 53 ng/mL | - | 94.65% (plasma) | Plasma, urine |
| LC-MS/MS (with DPP as IS) | 1-100 ng/mL | 0.86 ng/mL | 0.98 ng/mL | - | - | Syrup formulations |
The recently developed methods for diphenylpyraline HCl analysis have been evaluated for their environmental impact using the Analytical Eco-Scale,
a semi-quantitative tool that assesses the greenness of analytical methods. This evaluation considers factors such as reagent toxicity, energy consumption, and waste generation. The micellar spectrofluorimetric and cyclodextrin-modified micellar liquid chromatographic methods have been verified to have excellent greenness compared to conventional analytical methods [2]. This assessment aligns with the current emphasis on sustainable analytical chemistry and the implementation of green chemistry principles in pharmaceutical analysis.
The green credentials of these methods derive from several factors: the use of surfactants like Brij 35 and SDS that are less toxic than organic solvents typically used in HPLC mobile phases; the reduction or elimination of acetonitrile, which is particularly hazardous; lower energy consumption due to shorter analysis times or simpler instrumentation; and reduced waste generation. The micellar liquid chromatographic approach is especially advantageous as it typically uses mobile phases that are primarily aqueous with small amounts of biodegradable surfactants, significantly reducing the environmental impact compared to conventional reversed-phase chromatography that employs high percentages of organic solvents. These methods demonstrate that analytical performance can be maintained while adopting more environmentally sustainable practices.
The selection of an appropriate analytical method for diphenylpyraline HCl depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and purpose of analysis. The following workflow diagram illustrates the logical decision pathway for method selection based on these criteria:
Diagram 1: Method Selection Workflow for Diphenylpyraline HCl Analysis
This decision pathway systematically guides analysts through the selection process based on their specific requirements. For routine quality control of pharmaceutical formulations, the CD-micellar LC or conventional HPLC methods are recommended based on the formulation type and available instrumentation. For bioanalytical applications requiring high sensitivity, the micelle-enhanced spectrofluorimetric method or LC-MS/MS approach should be selected depending on the required sensitivity level and available equipment.
The analytical methods presented in this application note provide comprehensive and validated approaches for the determination of diphenylpyraline HCl in various matrices. The micelle-enhanced spectrofluorimetric method offers exceptional sensitivity for biological samples, while the chromatographic methods provide versatile solutions for different application scenarios, from simple quality control to sophisticated multi-component analysis. The integration of green chemistry principles in the recently developed methods represents a significant advancement in sustainable pharmaceutical analysis.
These methods have been thoroughly validated according to regulatory guidelines and demonstrate excellent performance characteristics including precision, accuracy, sensitivity, and selectivity. The detailed protocols provided enable straightforward implementation in analytical laboratories, facilitating the reliable quantification of diphenylpyraline HCl for pharmaceutical development, quality control, and bioanalytical applications.
Diphenylpyraline hydrochloride is a first-generation antihistamine with additional anticholinergic properties that make it valuable for both clinical and research applications. As a potent histamine H1 receptor antagonist, this compound competes with histamine for H1-receptor sites on effector cells, providing temporary reduction of allergic symptoms without reversing established histamine-mediated responses [1]. The compound belongs to the diphenylpiperidine class and exhibits a molecular weight of 317.85 g/mol with the chemical formula C₁₉H₂₄ClNO [2] [3]. The hydrochloride salt form exists as a white to off-white crystalline powder with a melting point ranging between 203-205°C [2] [4], and it is important to note that this product is intended for research use only and not for human consumption [2].
The solubility profile of Diphenylpyraline HCl has been characterized across multiple solvents systems, providing researchers with essential data for experimental planning. The following tables summarize the available quantitative solubility data obtained from experimental measurements:
| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature | Citation |
|---|---|---|---|---|
| Water | 100 mg/mL | 314.61 mM | Not specified | [2] [3] |
| DMSO | ≥100 mg/mL | ≥314.61 mM | Not specified | [2] [3] |
| DMSO | ≥42 mg/mL | ≥132.14 mM | Not specified | [5] |
| PBS | 100 mg/mL | 314.61 mM | Not specified | [2] |
| Ethanol | ≥54.7 mg/mL | ≥172.06 mM | Not specified | [5] |
| Formulation Composition | Solubility | Concentration | Appearance | Citation |
|---|---|---|---|---|
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥2.5 mg/mL | ≥7.87 mM | Clear solution | [2] [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL | ≥7.87 mM | Clear solution | [2] [3] |
| 10% DMSO + 90% Corn Oil | ≥2.5 mg/mL | ≥7.87 mM | Clear solution | [2] [3] |
Protocol 1: Aqueous Stock Solution (100 mg/mL in PBS)
Protocol 2: DMSO Stock Solution (100 mg/mL)
Protocol 3: Saline-Based Formulation for Animal Studies
Protocol 4: SBE-β-CD Formulation for Enhanced Solubility
The following workflow diagram illustrates the decision process for selecting the appropriate formulation protocol:
Diphenylpyraline HCl exhibits activity at multiple biological targets, explaining its diverse research applications:
Histamine H1 Receptor Antagonism: As a potent H1 receptor blocker, Diphenylpyraline HCl competes with histamine for receptor binding sites, effectively reducing allergic responses in experimental models. This mechanism underlies its utility in studying allergic conditions like rhinitis, hay fever, and pruritic skin disorders [2] [1].
Dopamine Transporter Inhibition: Research demonstrates that at concentrations of 10 μM, Diphenylpyraline HCl markedly inhibits dopamine uptake in mouse nucleus accumbens slices. This unexpected dopaminergic activity suggests potential research applications beyond its conventional antihistamine properties [2] [6].
Anticholinergic Effects: Like most first-generation antihistamines, Diphenylpyraline HCl exhibits significant antimuscarinic activity, which may provide drying effects on mucosal surfaces and contribute to its overall pharmacological profile [1].
In Vitro Observations:
In Vivo Efficacy:
The following diagram illustrates the compound's multifaceted mechanism of action and observed effects:
Proper storage of Diphenylpyraline HCl is essential for maintaining compound integrity and experimental reproducibility:
Powder Storage: Store at -20°C for 3 years or at 4°C for 2 years in a sealed, protected environment to prevent moisture exposure [2]. The compound should be maintained under inert gas (nitrogen or argon) when possible for long-term stability [4].
Solution Stability:
Handling Considerations: The compound is hygroscopic and requires protection from moisture. Always use anhydrous conditions when preparing solutions, and allow samples to equilibrate to room temperature before opening to prevent condensation [4].
Diphenylpyraline is a first-generation antihistamine that also acts as a dopamine transporter (DAT) inhibitor [1] [2]. It increases extracellular dopamine concentrations in the brain's reward and motor regions, specifically the nucleus accumbens (NAc), by blocking dopamine reuptake [3] [4]. This mechanism is similar to psychostimulants like cocaine, but with a distinct pharmacological profile that may have therapeutic potential [1] [4].
The diagram below illustrates this mechanism and a key experimental finding.
The table below summarizes key quantitative findings from animal studies on DPP's effects.
| Parameter | DPP Effect & Dose | Cocaine Effect & Dose (Comparison) | Experimental Model | Citation |
|---|
| Dopamine Uptake Inhibition | 14 mg/kg (i.p.): Significant inhibition, prolonged effect. 10 μM (in vitro): 20-fold ↑ in apparent Km (competitive inhibition). | 15 mg/kg (i.p.): Significant inhibition, shorter effect. 10 μM (in vitro): Greater effect than DPP. | C57BL/6J mice (in vivo); Mouse NAc slices (in vitro) | [1] [5] [3] | | Extracellular DA Increase | 5 mg/kg (i.p.): ~200% elevation in NAc. | Comparable elevation at tested doses. | C57BL/6 mice (Microdialysis) | [3] [6] [7] | | Locomotor Activity | 5-14 mg/kg (i.p.): Significant increase. | 15 mg/kg (i.p.): Significant increase. | C57BL/6J mice (Open field test) | [1] [3] [4] | | Rewarding Effect | 14 mg/kg (i.p.): No significant conditioned place preference. | 15 mg/kg (i.p.): Significant conditioned place preference. | C57BL/6J mice (Conditioned Place Preference) | [1] [4] |
Here are detailed methodologies for key experiments used to measure DPP's effects on dopamine.
FSCV measures real-time, phasic dopamine signaling with high temporal resolution in anesthetized animals [1] [8].
1. Animal Preparation and Surgery
2. Measurement and Data Acquisition
Microdialysis measures tonic, overall changes in extracellular dopamine levels over longer periods [3] [8].
1. Probe Implantation and Perfusion
2. Sample Collection and Analysis
This protocol assesses the functional consequence of increased dopamine signaling [1] [3].
1. Apparatus and Habituation
2. Drug Administration and Testing
The following tables consolidate the key quantitative findings from the research on Diphenylpyraline.
Table 1: In Vitro and In Vivo Neurochemical Effects of Diphenylpyraline
| Experimental Model | DPP Concentration/Dose | Key Result | Citation |
|---|---|---|---|
| Mouse nucleus accumbens slices | 10 µM | Markedly inhibited dopamine uptake; 20-fold increase in apparent Km for dopamine uptake. | [1] |
| Mouse nucleus accumbens (microdialysis) | 5 mg/kg (i.p.) | Elevated extracellular dopamine levels by ~200%. | [1] |
| Rat nucleus accumbens (in vivo) | 14 mg/kg (i.p.) | Significantly inhibited dopamine uptake (similar to 15 mg/kg cocaine, but with a prolonged effect). | [2] |
Table 2: Behavioral Effects of Diphenylpyraline in Mice
| Behavioral Test | DPP Dose | Key Result | Citation |
|---|---|---|---|
| Locomotor Activity | 5 mg/kg (i.p.) | Induced locomotor activation. | [1] |
| Locomotor Activity | 10 mg/kg (i.p.) | Induced locomotor activation (comparable to effects of cocaine). | [1] |
| Locomotor Activity | 14 mg/kg (i.p.) | Produced significant locomotor activation (prolonged effect compared to cocaine). | [2] |
| Conditioned Place Preference | 14 mg/kg (i.p.) | Did not produce significant place preference, unlike cocaine. | [2] |
Here is a detailed protocol for assessing the effects of Diphenylpyraline on locomotor activity in rodents, based on the methodologies used in the cited research.
1. Objective To evaluate the psychostimulant properties of Diphenylpyraline (DPP) by quantifying its effect on locomotor activity in mice and comparing it to a known psychostimulant, cocaine.
2. Experimental Animals
3. Drug Preparation and Administration
4. Equipment
5. Experimental Procedure
6. Data Analysis
The psychostimulant effect of DPP is mechanistically linked to its action on the dopamine system in the brain's reward pathway. The following diagram illustrates this mechanism and the experimental workflow.
Diphenylpyraline (DPP) is a first-generation antihistamine with additional central nervous system activities. Beyond its primary action as a histamine H1 receptor antagonist [1] [2], DPP has been identified as a dopamine transporter (DAT) inhibitor [3] [4]. This mechanism increases dopamine concentrations in the nucleus accumbens (NAc), a key brain region for reward and motivation [3]. This dual activity makes DPP a compelling candidate for studying the neuropharmacology of reward.
The Conditioned Place Preference (CPP) assay is a preclinical model used to measure the rewarding or aversive properties of a substance. The core principle is to pair a distinct environmental context with the drug's effects and another context with a neutral state. A subsequent preference for the drug-paired context indicates the substance has rewarding properties.
The diagram below outlines the logical workflow and the neurobiological hypothesis of the CPP assay.
This protocol is adapted from a study that directly investigated the rewarding effects of DPP using CPP in C57BL/6J mice [3].
The following tables summarize the quantitative data and findings from the referenced DPP CPP study [3].
Table 1: Experimental Parameters from Lapa et al. (2012)
| Parameter | Specification |
|---|---|
| DPP Dose | 14 mg/kg (intraperitoneal) |
| Control | Saline (vehicle) |
| Dosing Regimen | 3 conditioning sessions with DPP, 3 with saline |
| Session Duration | 25 minutes |
| Test Duration | 25 minutes (free access) |
| Animal Model | C57BL/6J male mice |
Table 2: Comparative Behavioral and Neurochemical Effects of DPP vs. Cocaine
| Measure | Cocaine (15 mg/kg) | Diphenylpyraline (14 mg/kg) |
|---|---|---|
| Dopamine Uptake Inhibition in NAc | Significant inhibition | Significant inhibition, with a prolonged effect compared to cocaine |
| Locomotor Activation | Significant increase | Significant increase, with a prolonged effect compared to cocaine |
| Conditioned Place Preference | Significant CPP produced | No significant CPP produced |
The CPP assay reveals that DPP, despite its psychostimulant-like properties of dopamine transporter inhibition and locomotor activation, does not produce significant conditioned place preference. This unique profile distinguishes it from classic stimulants like cocaine and supports its further investigation as a potential agonist therapy medication for cocaine addiction [3].
Diphenylpyraline HCl (DPP) has a chemical structure containing separated benzenoid chromophores and a methylene group that separates the two aromatic rings. This specific structure is the reason for its weak absorbance and inherently low native fluorescence, making its direct spectrofluorimetric determination challenging without enhancement strategies [1].
The general principle for enhancing fluorescence involves incorporating the analyte into an organized molecular assembly, such as a micelle (e.g., SDS) or a cyclodextrin cavity. This incorporation provides a more rigid microenvironment that restricts the molecular movement of the fluorophore, diminishing non-radiative relaxation pathways. The result is an increase in quantum yield and a significant boost in fluorescence intensity, thereby improving analytical sensitivity [1] [2].
The table below summarizes two effective enhancement approaches for determining DPP, adapted from a 2023 study [3] [1].
| Method Parameter | Method I: Micelle-Enhanced Spectrofluorimetry | Method II: Cyclodextrin-Modified Micellar Liquid Chromatography (MLC) |
|---|---|---|
| Enhancement Principle | Incorporation into Sodium Dodecyl Sulfate (SDS) micelles [1]. | Mobile phase containing Brij 35 micelles and Hydroxypropyl β-Cyclodextrin (HP β-CD) [3] [1]. |
| Analytical Technique | Direct spectrofluorimetry [1]. | Liquid chromatography with in-line UV and Fluorescence detectors [1]. |
| Application Scope | Determination of DPP alone in formulations and spiked human plasma [1]. | Simultaneous determination of DPP with Paracetamol and Caffeine [3] [1]. |
| Excitation/Emission | 225 nm / 286 nm [1]. | Fluorescence detection of DPP at 286 nm (after excitation at 225 nm) [1]. |
| Linearity Range (DPP) | 0.1 - 1.0 μg mL⁻¹ (in standard solution) [3] [1]. | 0.5 - 50 μg mL⁻¹ [3] [1]. |
| Detection in Plasma | 0.2 - 0.5 μg mL⁻¹ (at nano-level concentration) [3]. | Not specified for plasma in the available data [3] [1]. |
| Key Advantage | High sensitivity for DPP alone, suitable for biological samples [1]. | Enables simultaneous analysis of multiple compounds with different properties [3] [1]. |
Here are the detailed step-by-step protocols for the two methods described above.
This method is designed for the highly sensitive determination of DPP in pharmaceutical tablets and spiked human plasma [1].
This method separates and quantifies DPP in the presence of Paracetamol and Caffeine [3] [1].
The following diagram illustrates the logical workflow for selecting and applying these fluorescence enhancement techniques:
Matrix effects refer to the alteration of analytical signal intensity caused by co-eluting components from a biological sample. This is a major source of inaccuracy in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
The primary mechanism, especially in electrospray ionization (ESI), involves competition for charge and droplet space between the analyte and matrix components during ionization, leading to ion suppression [1]. While atmospheric pressure chemical ionization (APCI) is generally less susceptible, it is not immune, as suppression can occur in the gas phase [1]. The table below outlines common culprits found in biological matrices.
| Source of Matrix Effect | Examples of Components | Primary Impact |
|---|---|---|
| Endogenous Substances [1] | Salts, lipids, phospholipids, carbohydrates, amines, peptides, metabolites, urea | Alters ionization efficiency and chromatographic behavior, leading to ion suppression or enhancement. |
| Exogenous Substances [1] | Mobile phase additives (e.g., trifluoroacetic acid), anticoagulants (e.g., Li-heparin), plasticizers (e.g., phthalates) | Can co-elute and interfere with the ionization process of the target analyte. |
A multi-pronged approach is required to manage matrix effects. The most effective strategy often involves a combination of sample cleanup, chromatographic optimization, and the use of internal standards.
The following workflow outlines a systematic approach to troubleshooting and resolving matrix effects in your bioanalytical method:
The table below provides more detailed methodologies and the rationale behind these strategies:
| Strategy | Detailed Methodology & Application | Key Rationale & Outcome |
|---|
| Sample Preparation | Solid-Phase Extraction (SPE): Use mixed-mode cation-exchange SPE (e.g., Strata-X-C). Condition with methanol/water, load sample, wash with acid/methanol, elute with basic organic solvent [2] [3].
Protein Precipitation: Add chilled methanol to sample, vortex, centrifuge, decant supernatant. Often combined with subsequent SPE for cleaner extract [2]. | Removes phospholipids and other endogenous interferences. Provides high analyte recovery (66-97%) with minimal matrix effect [2]. | | Chromatographic Optimization | Use gradient elution to adequately separate the analyte from early-eluting matrix components. Increase analytical column length or use smaller particle size to improve resolution [2]. | Separates the analyte from co-eluting matrix compounds in the time domain, preventing them from entering the MS source simultaneously. | | Internal Standard | Use a stable isotope-labeled internal standard (e.g., Methadone-d9 for methadone) [2]. It should be added to the sample at the beginning of preparation. | Co-elutes with the analyte and experiences the same matrix effects, correcting for suppression/enhancement and improving accuracy/precision. | | Ionization Source Selection | If ion suppression is severe with ESI, validate the method using APCI [2] [1]. APCI's ionization mechanism in the gas phase makes it less vulnerable to many matrix effects prevalent in ESI. | Can significantly reduce ion suppression caused by non-volatile salts and phospholipids, leading to a more robust method. |
This is a detailed protocol adapted from a method developed for analyzing drugs in complex matrices like breast milk and meconium [2] [3]. You can use it as a starting template for Diphenylpyraline.
1. Sample Preparation (Solid-Phase Extraction)
2. Instrumental Analysis (LC-APCI-MS/MS)
How do I test for matrix effects in my validated method? The post-extraction addition method is a standard approach. Prepare samples by spiking the analyte into the final extract of a blank matrix from different sources. Compare the peak response to that of the analyte in pure solvent. A significant deviation indicates a matrix effect. This should be monitored during each analytical batch to ensure consistency [1].
My method uses ESI and has strong suppression. Should I switch to APCI? APCI is often a good alternative, as it is generally less susceptible to ion suppression from phospholipids and salts [1]. However, a method change requires full re-validation. Before switching, first try to optimize your sample cleanup (e.g., with a more selective SPE) and chromatographic separation to resolve the analyte from the interfering compounds.
Is a stable isotope-labeled internal standard always necessary? While not always mandatory, it is highly recommended for methods using LC-MS/MS, especially when the highest level of accuracy and precision is required. It is the most effective way to correct for variable matrix effects across different individual samples [2] [1].
For a challenging separation, sometimes a new approach is needed. The table below summarizes a modern Micellar Liquid Chromatography (MLC) method that enhances the detection and separation of Diphenylpyraline (DPP), especially in complex mixtures.
| Aspect | Details |
|---|---|
| Core Technique | Micellar Liquid Chromatography (MLC) with cyclodextrin modification |
| Analytes | Diphenylpyraline (DPP), Paracetamol, Caffeine |
| Mobile Phase | 30 mM Brij 35, 0.5 mM Hydroxypropyl β-cyclodextrin (HP β-CD), Phosphate buffer pH 4: MeOH (95:5, %v/v) |
| Detection | UV for Paracetamol & Caffeine; Enhanced Fluorimetric for DPP (λex 225 nm, λem 286 nm) |
| Key Advantage | Isocratic separation of analytes with different properties; enhanced DPP fluorescence for superior sensitivity in complex matrices. |
| Application | Effective for ternary mixtures with excipients. |
This method is particularly valuable because it solves two common problems at once: separating compounds with different physicochemical properties and detecting DPP with high sensitivity despite its weak native fluorescence [2]. The use of organized media like micelles and cyclodextrins restricts the movement of the DPP molecule, increasing its fluorescence intensity and making it easier to detect at low concentrations [1] [2].
If you are optimizing a standard reversed-phase HPLC method, the following framework and principles will be very helpful. The diagram below illustrates a logical workflow for method improvement.
The goal of any optimization is to maximize resolution (Rs). The fundamental resolution equation shows that it depends on three factors: Efficiency (N), Selectivity (α), and Retention (k) [3] [4].
Efficiency (N): The "Sharpness" of Peaks Efficiency, or plate number, determines how narrow your peaks are. Sharper peaks are easier to resolve. You can improve efficiency by:
Selectivity (α): The "Spacing" of Peaks Selectivity is the most powerful factor for improving resolution. It changes the relative positions of peaks in the chromatogram [4]. To adjust selectivity:
Retention (k): The "Hold-up" Time Retention factor (k) measures how long a compound is retained on the column. For a meaningful separation, you need some retention.
Why is the fluorescence signal for Diphenylpyraline so weak in my method? DPP's chemical structure contains a methylene group that separates its two aromatic rings, which quenches its native fluorescence [2]. To overcome this, you can use a micelle-enhanced approach. A spectrofluorimetric method showed that Sodium Dodecyl Sulfate (SDS) micelles in a pH 5 buffer can greatly enhance DPP's fluorescence intensity, allowing for highly sensitive detection [1] [2].
The search results did not yield a specific, pre-optimized protocol for separating DPP from all possible excipients, as excipient profiles vary by formulation. However, the strategies and the advanced MLC method provided offer a strong foundation for your optimization work.
Q1: What is the baseline sensitivity for detecting Diphenylpyraline in plasma? The established method using reversed-phase HPLC with UV detection achieves a limit of detection (LOD) of 15 ng/mL in plasma. This method involves a liquid-liquid extraction with n-pentane and 2-propanol from alkalinized samples, followed by chromatography on a C18 column [1].
Q2: How can I significantly improve detection sensitivity? The most effective strategy is to adopt Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific data for Diphenylpyraline is not available in the current literature, methods for structurally related or other small molecule drugs demonstrate that LC-MS/MS can achieve LODs in the range of 0.0003 to 0.3 μg/mL (0.3 to 300 ng/mL) for antihistamines, with superior specificity [2]. The use of an electrospray ionization (ESI) source in positive ion mode is typically recommended for such compounds [2] [3].
Q3: My chromatographic peaks are broad or tailing. What should I do? This often indicates column contamination or issues with the mobile phase. For reversed-phase C18 columns, a systematic cleaning procedure is recommended. First, flush with a series of solvents like 100% methanol, 100% acetonitrile, and 75% acetonitrile/25% isopropanol. If the problem persists, stronger solvents like 100% isopropanol or 100% dichloromethane may be used. Always ensure you transition between immiscible solvents via a bridge solvent like isopropanol [4]. Also, check that your mobile phase pH and composition are correctly optimized.
Q4: How can I reduce matrix effects in LC-MS/MS analysis? Matrix effects are a major challenge in LC-MS. To mitigate them:
The table below summarizes key parameters from foundational and modern relevant methods to illustrate the evolution in sensitivity.
| Methodology | Limit of Detection (LOD) | Linear Range | Key Sample Preparation Steps | Applicable to Diphenylpyraline? |
|---|---|---|---|---|
| HPLC-UV [1] | 15 ng/mL | 53 to 740 ng/mL | Liquid-Liquid Extraction (LLE) with n-pentane:2-propanol | Yes (Directly documented) |
| LC-ESI-MS/MS (for 22 antihistamines) [2] | 0.0003 - 0.3 μg/mL (0.3 - 300 ng/mL) | Not specified for plasma | Protein precipitation, filtration | Principles are directly applicable |
| LC-APCI-MS/MS (for Methadone/EDDP) [5] | 5 ng/mL | 10 to 500 ng/mL | Protein precipitation + Solid-Phase Extraction (SPE) | Principles are directly applicable |
This protocol is adapted from general principles for analyzing basic drugs in plasma [5] [2] and can be used as a starting point for developing a highly sensitive Diphenylpyraline assay.
1. Sample Preparation (Solid-Phase Extraction)
2. Instrumental Analysis (LC-MS/MS Conditions)
The following workflow diagram visualizes the core steps of this sensitive LC-MS/MS method.
LC-MS/MS Workflow for Sensitive Plasma Analysis
The diagram below maps a logical path for diagnosing and resolving the most common problems that affect sensitivity.
Troubleshooting Path for Sensitivity Issues
The table below summarizes the fundamental solubility data and key properties of Diphenylpyraline hydrochloride (CAS 132-18-3, Molecular Weight: 317.85 g/mol, Formula: C19H24ClNO) from supplier catalogs [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Weight | 317.85 g/mol [1] [2] [3] |
| Appearance | White to off-white solid powder [2] [3] |
| Melting Point | 203-205 °C (lit.) [2] |
| Log P | 4.626 [2] |
| Solubility in Water | ~100 mg/mL (~314.61 mM) [2] [3] |
| Solubility in DMSO | ≥ 100 mg/mL (~314.61 mM) [1] [2] [3] |
Diphenylpyraline HCl (DPP) has weak native fluorescence, which can limit sensitive analytical detection. The following micellar-enhanced spectrofluorimetric method uses sodium dodecyl sulfate (SDS) to significantly boost the fluorescence intensity, allowing for determination at the nano-level, even in spiked human plasma [4].
Detailed Protocol [4]:
For animal experiments, achieving a clear and stable solution for administration is crucial. Below are step-by-step protocols for preparing working solutions of this compound, adapted from supplier recommendations [2] [3].
Formulation 1: Aqueous-Based Solution for Intraperitoneal Injection This protocol creates a clear solution using sequential addition of solvents [2] [3].
Formulation 2: Corn Oil-Based Solution for Oral Administration This protocol is suitable for preparations requiring an oil-based vehicle [2].
The following diagram and table outline common problems and verified solutions based on the gathered data.
| Challenge | Possible Cause | Verified Solution & Notes |
|---|---|---|
| Low analytical sensitivity | Weak native fluorescence of the compound [4] | Use micellar enhancement with SDS at pH 5 to boost fluorescence intensity [4]. |
| Precipitation in aqueous buffers | High concentration or improper solvent system | The compound is highly soluble in water and DMSO (up to 100 mg/mL). For in vivo doses requiring lower concentrations, use the co-solvent systems detailed above [2] [3]. |
| Need for in vivo formulation | Requirement for a stable, administrable solution | Follow the sequential DMSO-PEG300-Tween80-Saline or DMSO-Corn Oil protocols. Always add co-solvents in the specified order and ensure the solution is clear before proceeding or administering [2] [3]. |
The table below summarizes key parameters from validated methods for Diphenylpyraline HCl analysis across different matrices and techniques.
| Method Parameter | HPLC-UV (Plasma/Urine) [1] | HPLC-UV (Syrup) [2] | Micellar LC with Fluorimetric Detection [3] | LC-MS/MS (as Internal Standard) [4] [5] [6] |
|---|---|---|---|---|
| Application | Biological Samples (Plasma, Urine) | Pharmaceutical Syrup | Pharmaceutical Tablets & Plasma | Residue Analysis (Biological) |
| Sample Prep | Liquid-Liquid Extraction (n-pentane:2-propanol) | Dilution / Filtration | Protein Precipitation / Dilution | Solid Phase Extraction |
| Detection | UV @ 254 nm | UV @ 210 nm | Fluorimetric (Ex/Em: 286 nm) | MS/MS (MRM: 282.1→167.2 / 282.1→116.3) |
| Linearity | 53 - 740 ng/mL | Not Specified | 0.3 - 50 µg/mL (in mixture) | Qualitative (Internal Standard) |
| Precision | Acceptable (per study) | Precise (per study) | % RSD < 2% (in mixture) | Not Specified for DPP |
| Accuracy | ~94-92% Recovery | Accurate (per study) | ~100-101% Recovery | Not Specified for DPP |
| LOD/LOQ | LOD: 15 ng/mL | Not Specified | LOD: 0.03 µg/mL (in mixture) | Not Applicable |
Here are the step-by-step procedures for two commonly used methods.
This method is suitable for determining Diphenylpyraline HCl in biological fluids at nanogram concentrations.
This method is designed for quantifying Diphenylpyraline HCl in combination with other active ingredients in syrup formulations.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Recovery in Extraction [1] | Incorrect pH of buffer during alkalization; Inefficient extraction solvent. | Verify pH of carbonate-bicarbonate buffer is 9.8. Ensure proper ratio of n-pentane:2-propanol (50:1). |
| Low Sensitivity (UV Detection) | Low analyte concentration; Detector not at optimal wavelength. | For higher sensitivity, consider switching to fluorimetric detection [3] or mass spectrometry [4]. |
| Irreproducible Retention Times | Unstable mobile phase pH; Column degradation. | Freshly prepare and accurately pH-adjust mobile phase. Use a guard column to protect the analytical column. |
| Peak Tailing or Broadening | Secondary interactions with column; Strongly retained compounds. | Use a high-purity C18 or C8 column. Incorporate triethylamine in mobile phase to mask silanol groups [2]. |
Frequently Asked Questions
Q: What can I do to significantly improve the sensitivity for detecting Diphenylpyraline HCl in complex matrices like plasma? A: For ultra-sensitive detection, consider micelle-enhanced or cyclodextrin-modified methods. A 2023 study [3] successfully used sodium dodecyl sulfate (SDS) micelles to enhance the native fluorescence of Diphenylpyraline HCl, allowing for its determination at nanogram levels in spiked plasma. Alternatively, using LC-MS/MS provides superior sensitivity and specificity, as demonstrated when DPP is used as an internal standard [4] [5].
Q: Can Diphenylpyraline HCl be analyzed simultaneously with other drugs? A: Yes. The literature contains methods for its simultaneous estimation in multi-component formulations. One robust HPLC-UV method [2] separates and quantifies it alongside phenylpropanolamine HCl and guaiphenesin in syrups. A more advanced micellar liquid chromatographic method [3] can simultaneously determine it with paracetamol and caffeine.
Q: Is Diphenylpyraline HCl used in analytical development for other drugs? A: Yes. Its well-characterized chromatographic behavior makes it suitable for use as an Internal Standard (IS). It has been effectively used as an IS in LC-MS/MS methods for the determination of Cyproheptadine in pharmaceutical and biological samples [4] [5] [6].
The following diagram outlines a general decision pathway for developing or selecting an analytical method for Diphenylpyraline HCl, based on your sample type and analytical requirements.
| Problem Area | Potential Issue | Suggested Solution & Reference Parameters |
|---|
| Dopamine Uptake Measurement | Lack of expected inhibition in voltammetry. | - In-vivo Dose: Use 14 mg/kg i.p. for mice [1].
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol measures real-time dopamine dynamics in an anesthetized mouse.
This protocol assesses the psychomotor stimulant effect of DPP.
To help visualize the experimental setup and the drug's mechanism, the following diagrams outline the core processes.
The table below summarizes two validated methods for the liquid chromatographic analysis of Diphenylpyraline.
| Analysis Type | Mobile Phase Composition | Stationary Phase | Detection | Key Application & Notes |
|---|---|---|---|---|
| Micellar Liquid Chromatography (MLC) with Cyclodextrin [1] | 30 mM Brij 35, 0.5 mM Hydroxypropyl β-cyclodextrin, Phosphate buffer pH 4 : Methanol (95:5, v/v) | Not specified in excerpt | Fluorimetric detection | Simultaneous determination of DPP, Paracetamol, and Caffeine. Enhances DPP fluorescence. |
| Reversed-Phase HPLC [2] | Not fully detailed (Methanol used in reconstitution) | 5-μm Asahipak ODP-50 C18 column | UV detection at 254 nm | Determination of DPP in plasma and urine. Simple reversed-phase approach. |
Here are solutions to common issues you might encounter when developing a method for Diphenylpyraline.
Q: How can I improve the sensitivity for detecting Diphenylpyraline?
Q: How do I handle poor peak shape or resolution in a mixture with components of varying polarity?
Q: What is a proven sample preparation method for DPP in biological matrices like plasma?
Q: My baseline is unstable. What could be the cause?
This detailed protocol is adapted from a research method for the simultaneous determination of DPP, Paracetamol, and Caffeine [1].
The diagram below outlines the key steps in the Micellar Liquid Chromatography method.
Mobile Phase Preparation:
Chromatographic Conditions:
Analysis Execution:
A clear understanding of Diphenylpyraline's primary and secondary mechanisms is crucial for troubleshooting its side effects.
The table below summarizes the receptor targets and their linked effects.
| Receptor Target | Action of Diphenylpyraline | Potential Therapeutic & Adverse Effects |
|---|
| Histamine H1 Receptor [1] [2] | Antagonist | Therapeutic: Reduction of allergic symptoms (e.g., urticaria, pruritus, rhinitis) [1]. Adverse: Sedation, drowsiness, dizziness [3]. | | Muscarinic Acetylcholine Receptors [2] | Antagonist (Anticholinergic) | Adverse: Dry mouth, blurred vision, urinary retention, constipation, tachycardia, confusion (especially in elderly) [4] [5] [6]. | | Dopamine Transporter (DAT) [1] | Inhibitor | Adverse/Secondary: May contribute to psychostimulant properties or other central nervous system effects [1]. |
Here are structured FAQs to guide the experimental characterization and management of Diphenylpyraline's side effects.
To assess the anticholinergic activity of Diphenylpyraline or its analogs, you can employ the following methodological approach:
In Vitro Receptor Binding Assays:
Functional Assays:
Central side effects like impaired memory and delirium are a major research concern. The following workflow outlines a standard in vivo assessment strategy.
When developing analogs of Diphenylpyraline, consider these pharmacological strategies to reduce anticholinergic burden:
The table below summarizes the experimental findings from studies that directly compared Diphenylpyraline and Cocaine.
| Parameter | Diphenylpyraline (DPP) | Cocaine |
|---|---|---|
| Dopamine Uptake Inhibition | Potent inhibitor. Competitively inhibits DAT, increasing the apparent Km for dopamine [1] [2]. | Potent inhibitor. Competitively inhibits DAT, increasing the apparent Km for dopamine to a greater extent than DPP in some studies [1]. |
| In Vivo Dopamine Elevation | ~200% of baseline at 5 mg/kg (i.p.) [2]. | Up to ~700% of baseline, depending on dose [3]. |
| Locomotor Activity | Significant increase (5-14 mg/kg). Produces a prolonged activation compared to cocaine [4] [2]. | Significant increase (15 mg/kg). Produces a sharp, shorter-duration activation [4]. |
| Rewarding Effects | No significant conditioned place preference, suggesting a lack of significant rewarding effects [4] [5]. | Significant conditioned place preference, indicating strong rewarding effects [4]. |
| Proposed Therapeutic Use | Investigated as a potential agonist replacement therapy for cocaine addiction [4] [5]. | Drug of abuse; used as a positive control in studies [4]. |
The key findings in the table above are derived from the following standardized experimental methods:
1. Fast-Scan Cyclic Voltammetry (FSCV) in vivo [4]: This technique was used to measure real-time changes in dopamine dynamics in the nucleus accumbens of anesthetized mice. A carbon fiber electrode was implanted in the nucleus accumbens, and dopamine release was evoked by electrical stimulation of the midbrain. After establishing a stable baseline, mice were administered either DPP (14 mg/kg) or an equimolar dose of cocaine (15 mg/kg) intraperitoneally. The data was modeled using Michaelis-Menten kinetics to determine the apparent Km, a measure of dopamine uptake inhibition.
2. Locomotor Activity Test [4]: The psychomotor activation effects of DPP and cocaine were assessed by measuring horizontal activity in open-field chambers equipped with photosensors. Mice were habituated to the chambers for one hour before receiving an injection of DPP (14 mg/kg), cocaine (15 mg/kg), or saline. Horizontal beam breaks were recorded and binned into one-minute samples for 60 minutes post-injection.
3. Conditioned Place Preference (CPP) [4]: This test measured the rewarding properties of the drugs. The apparatus consisted of two distinct chambers. During preconditioning (Day 1), mice could freely explore both chambers. During conditioning (Days 2-4), mice received two sessions per day: one after a drug injection (DPP or cocaine) and were confined to one chamber, and another after a saline injection and confined to the other chamber. On the test day (Day 5), mice were allowed free access to both chambers again. A significant increase in time spent in the drug-paired chamber indicates a rewarding drug effect.
The following diagram illustrates the shared primary mechanism of action of DPP and cocaine on the dopamine transporter, while also highlighting the key behavioral differences observed in studies.
The table below summarizes the basic information for Diphenylpyraline and other common first-generation antihistamines, based on the data available from the search results.
| Generic Name | Example Brand Names | Reported Duration of Action | Key Documented Characteristics and Findings |
|---|
| Diphenylpyraline | Information not available in search results | Information not available in search results | • Potential FAM3A expression activator in drug repurposing screen (non-allergy context) [1]. • Acts as a competitive dopamine transporter inhibitor, demonstrating psychostimulant and locomotor-activating properties in mouse studies [2]. | | Diphenhydramine | Benadryl [3] [4] | 12 hours [4] | • Significant sedative effects and impairment of cognitive function & driving performance [3]. • Associated with toxicity and fatalities from overdose [3]. • Research shows potential for preventing cisplatin-induced kidney toxicity without interfering with anti-tumor effects [5]. | | Hydroxyzine | Vistaril [4] | 24 hours [4] | • Carries a "black box" warning for risk of QT prolongation and sudden cardiac death [3]. • Its sedative effect is sometimes considered a potential benefit for severe nighttime pruritus [6]. | | Chlorpheniramine | Chlor-Trimeton, Aller-Chlor [4] | 24 hours [4] | • Causes next-day "hang-over" effects like impaired vigilance and memory [3]. | | Clemasine | Clemasz [4] | 12 hours [4] | Information limited in search results. |
While direct efficacy data for allergy treatment is absent, one study investigated its neurobiological effects, revealing a significant finding unrelated to its antihistaminic action.
This mechanism is distinct from its action on histamine-1 receptors and is not shared by most other first-generation antihistamines, which are typically associated with sedative rather than stimulant properties [4].
The following diagram illustrates the dual mechanisms of Diphenylpyraline based on the available research, contrasting it with the typical profile of first-generation antihistamines.
Dual pharmacological mechanisms of Diphenylpyraline
The discovery that Diphenylpyraline has significant dopamine reuptake inhibition properties [2] sets it apart from other first-generation antihistamines. This suggests several implications for researchers:
The table below summarizes the key characteristics of diphenylpyraline and benztropine analogs based on the search results.
| Feature | Diphenylpyraline (DPP) | Benztropine (BZT) Analogs |
|---|---|---|
| Primary Known Use | First-generation antihistamine for allergic conditions [1] [2] [3] | Adjunct treatment for Parkinson's disease; antimicrobial host-directed therapy (for BZT itself) [4] [5] [6] |
| DAT Inhibition | Potently inhibits dopamine uptake, similar to cocaine [1] [7]. | Atypical dopamine uptake inhibitors; bind to DAT but with blunted stimulant effects [6] [8]. |
| Psychomotor Activation | Produces significant locomotor activation [1] [7]. | Produces substantially less locomotor stimulation compared to cocaine [6] [8]. |
| Reward & Abuse Liability | Does not produce significant conditioned place preference, suggesting low reward potential [1] [9]. | Do not produce place conditioning and are not self-administered, indicating low abuse liability [6] [8]. |
| Potential Therapeutic Application | Proposed as an agonist replacement therapy for cocaine addiction due to DAT inhibition without significant reward [1] [9]. | Developed as potential treatments for stimulant (cocaine, methamphetamine) abuse; can decrease self-administration [6] [8]. |
| Other Notable Activities | Anticholinergic and sedative effects [2] [3]. | Some analogs (e.g., JHW007) also show affinity for sigma (σ) receptors, which may contribute to their anti-cocaine effects [6] [8]. BZT itself shows host-directed antimicrobial activity via Histamine H1 receptor blockade [4]. |
The following tables consolidate quantitative findings from pivotal studies.
Table 1: Key Findings on Diphenylpyraline (DPP)
| Experiment Type | Key Finding | Reference |
|---|---|---|
| In Vivo Dopamine Uptake | A 14 mg/kg dose significantly inhibited dopamine uptake in the mouse nucleus accumbens, with a prolonged effect compared to cocaine [1]. | Eur J Pharmacol. 2012 |
| Locomotor Activity | Doses of 5 and 10 mg/kg induced significant locomotor activation in mice [7]. | Eur J Pharmacol. 2005 |
| Conditioned Place Preference | A 14 mg/kg dose did not produce a significant place preference, unlike cocaine [1] [9]. | Eur J Pharmacol. 2012 |
| In Vitro Dopamine Uptake | At 10 µM, DPP caused a 20-fold increase in the apparent Km for dopamine uptake, indicating potent, competitive DAT inhibition [7]. | Eur J Pharmacol. 2005 |
Table 2: Key Findings on Benztropine (BZT) Analogs
| Experiment Type | Key Finding | Reference |
|---|---|---|
| Self-Administration | Analogs like JHW007 and AHN2-005 were not self-administered by rats trained to self-administer methamphetamine or cocaine, indicating low abuse potential [6] [8]. | J Pharmacol Exp Ther. 2014 |
| Cocaine Antagonism | JHW007 decreased cocaine self-administration and reduced cocaine-induced increases in nucleus accumbens dopamine levels [6] [8]. | J Pharmacol Exp Ther. 2014 |
| Methamphetamine Antagonism | JHW007, AHN2-005, and AHN1-055 (1.0-10.0 mg/kg) dose-dependently decreased maximal self-administration of methamphetamine [8]. | J Pharmacol Exp Ther. 2014 |
| Receptor Binding | JHW007 was the most potent among the tested analogs in displacing radioligands from sigma-1 and sigma-2 receptors [6]. | J Pharmacol Exp Ther. 2014 |
For researchers looking to replicate or understand the context of these findings, here are the methodologies from the key studies.
1. Fast-Scan Cyclic Voltammetry for Dopamine Uptake (as used in DPP studies [9])
2. Self-Administration and Antagonism Studies (as used in BZT analog studies [6] [8])
The following diagram illustrates the core mechanism shared by Diphenylpyraline and Benztropine analogs, and how it leads to their different behavioral and therapeutic profiles.
The table below summarizes the core methodologies used to determine DAT binding affinity, as established in published literature.
| Method Type | Key Experimental Steps | Commonly Used Radioligands & Analytes | Primary Output |
|---|
| In Vitro Radioligand Binding Assays [1] | 1. Prepare tissue (e.g., rodent striatal membranes) or cells expressing DAT. 2. Incubate with a fixed concentration of a radioactive DAT ligand (e.g., [3H]CFT, [3H]WIN35428). 3. Add various concentrations of the test compound (e.g., Diphenylpyraline). 4. Separate bound from free radioligand (e.g., via filtration). 5. Measure radioactivity to determine displacement. | Radioligands: [3H]CFT, [3H]WIN35428 [2]. Test Analytes: Dopamine, cocaine, CFT, PE2I, GBR12909 [3] [4] [2]. | Inhibition constant (Ki), which quantifies the affinity of the test compound for the DAT. | | In Vivo PET Imaging [1] [5] [4] | 1. Synthesize a positron-emitting DAT radioligand (e.g., [11C]PE2I, [18F]FE-PE2I, [18F]LBT-999). 2. Inject the radiotracer into a living subject (animal or human). 3. Perform dynamic PET scanning to track radiotracer distribution in the brain. 4. Use pharmacokinetic modeling to analyze time-activity data. | Radiotracers: [11C]PE2I, [18F]FE-PE2I, [18F]LBT-999, [11C]CFT [5] [4] [6]. Displacer/Reference: GBR12909 [4]. | Binding potential (BPND), which reflects the density of available DATs. A test compound's effect is seen as a reduction in BPND. |
The following diagram illustrates the logical workflow for conducting these key experiments, from preparation to data analysis.
To provide context for comparison, the table below lists binding affinities and key properties of well-characterized DAT ligands and tracers from the search results.
| Compound Name | Reported Affinity (Ki) / Potency | Key Characteristics & Selectivity | Primary Experimental Use |
|---|---|---|---|
| PE2I [5] [4] | Ki ≈ 9 nM [4] | High selectivity for DAT over SERT (SERT ratio: 29.4) [5]. | Precursor for PET tracers; used in SPECT/PET. |
| LBT-999 [4] | Ki ≈ 9 nM [4] | Fluorinated derivative of PE2I; high DAT selectivity (Ki > 1 μM for SERT/NET) [4]. | PET tracer for diagnosing Parkinson's disease. |
| FE-PE2I [5] | KD = 12 nM [5] | High DAT selectivity; allows visualization of extra-striatal regions like substantia nigra [5]. | PET tracer for Parkinsonian syndromes. |
| β-CFT (WIN 35,428) [7] [6] | High-affinity cocaine analogue [7] | Competitive inhibitor of dopamine uptake; used as a reference radioligand [7] [2]. | Gold-standard compound for in vitro binding assays. |
| GBR 12909 [4] [8] | Atypical DAT inhibitor [8] | High-affinity reference compound; used to define non-specific binding in vivo [4]. | Pharmacological blocker in displacement studies. |
| Cocaine [3] [8] | Typical DAT inhibitor [8] | Non-selective; stabilizes DAT in an outward-facing conformation [8]. | Reference compound of abuse. |
Since the specific data for Diphenylpyraline is not available in the search results I obtained, you can try the following approaches to find it:
| Aspect | Diphenylpyraline (DPP) Findings | Comparative Drug (Cocaine) Findings | Experimental Model & Protocol |
|---|
| Dopamine Transporter Inhibition | - 20-fold increase in apparent Km for dopamine uptake (competitive inhibition) [1] [2].
The psychostimulant properties of diphenylpyraline are attributed to its ability to inhibit the dopamine transporter (DAT), a mechanism it shares with classic stimulants like cocaine [1] [2] [3]. However, its chemical structure is similar to benztropine, an antiparkinsonian agent, which may influence its pharmacological profile [3].
The following diagram illustrates the experimental workflow and mechanistic pathway identified in the research:
The data suggests a critical dissociation between dopamine uptake inhibition and rewarding effects for diphenylpyraline.
The following table outlines the core characteristics of different analytical methods for Diphenylpyraline, primarily drawn from a single, detailed research study [1].
| Method | Principle / Mode of Separation | Detection | Key Performance Data (from [1]) | Application Mentioned |
|---|---|---|---|---|
| Micellar Enhanced Spectrofluorimetry | Fluorescence enhancement in an organized micellar medium (SDS) | Fluorescence (Ex: 225 nm, Em: 286 nm) | LOD: 1.49 ng/mL (in plasma); LOQ: 4.51 ng/mL; Mean Recovery: 99.72% | Pharmaceutical tablets, spiked human plasma |
| Cyclodextrin-Micellar Liquid Chromatography (MLC) | Chromatographic separation using Micellar-cyclodextrin mobile phase (Brij35/HP β-CD) | Dual Detection: UV (for Paracetamol/Caffeine) & Fluorescence (for Diphenylpyraline) | Mean Recovery (for DPP): 100.18%; LOD/LOQ not specified for DPP in this method | Simultaneous determination in a ternary mixture with Paracetamol and Caffeine |
| Gas-Liquid Chromatography (GLC) | Chromatographic separation | Not specified | No performance data available from search results | Determination in syrup with Theophylline and Hydroxyethyltheophylline [2] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass-based detection | Mass Spectrometry (APCI-MS/MS) | LOQ: 1 ng/mL (for EMDP, a methadone metabolite with a similar name) [Note: Not for Diphenylpyraline] | Quantification of methadone metabolites in plasma [3] |
Here are the detailed methodologies for the two main methods identified for Diphenylpyraline quantification.
This method relies on the enhancement of Diphenylpyraline's native fluorescence by the anionic surfactant Sodium Dodecyl Sulfate (SDS).
This method enables the simultaneous analysis of Diphenylpyraline with other drugs like Paracetamol and Caffeine.
The following diagram illustrates a logical workflow for choosing an appropriate analytical method based on your research objectives and sample type.
In drug discovery, understanding the interaction of a drug candidate with plasma proteins (known as Plasma Protein Binding, or PPB) is crucial. It is generally the free fraction (Fu) of a drug that is considered responsible for its pharmacologic activity, as described by the free drug hypothesis [1]. In general, organic acids tend to bind to a single site on albumin, while organic bases can have multiple binding sites associated with glycoproteins and lipoproteins [1].
Since specific data for Diphenylpyraline is lacking, here are the standard experimental protocols used to generate such comparative data. The following workflow compares two common techniques: Rapid Equilibrium Dialysis (often considered a standard) and a newer method using Solid Phase Microextraction (BioSPME).
A comparison of these two techniques shows significant differences in efficiency [1]:
| Parameter | Rapid Equilibrium Dialysis (RED) | BioSPME 96-Pin Device |
|---|---|---|
| Total Workflow Time | ~6 hours | <2 hours |
| Throughput | Lower | Higher (3x increase) |
| Automation Potential | Limited | Fully automatable |
| Sample Cleanup | Requires protein precipitation | Selective extraction, cleaner samples |
Irritant